molecular formula C21H23N3O7S B2738799 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide CAS No. 874805-99-9

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Cat. No. B2738799
CAS RN: 874805-99-9
M. Wt: 461.49
InChI Key: WGPIJEMZZLEKAG-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide” is a compound that incorporates the benzo[d][1,3]dioxol-5-ylmethyl moiety . This moiety is found in a variety of compounds that possess important pharmaceutical and biological applications . For instance, it is present in a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which have been evaluated for their anticancer activity against various cancer cell lines .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxol-5-ylmethyl moiety has been reported in the literature . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique structure, combining a benzodioxole ring with an oxalamide moiety, makes it an interesting candidate for drug design. Researchers investigate its potential as a scaffold for developing novel pharmaceutical agents. By modifying specific functional groups, scientists aim to create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects. Preliminary studies suggest that this compound could serve as a starting point for designing antitumor, anti-inflammatory, or antimicrobial agents .

Anticancer Properties

Several studies have explored the anticancer potential of compounds containing the benzodioxole motif. Researchers have synthesized analogs of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide and evaluated their effects on cancer cell lines. These investigations focus on prostate cancer (LNCaP), pancreatic cancer (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. The goal is to identify compounds with potent growth inhibition properties and low IC50 values .

Crystallography and Structural Studies

The crystal structure of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide provides valuable insights into its three-dimensional arrangement. Researchers have determined its orthorhombic crystal lattice parameters, unit cell dimensions, and atomic coordinates. Such structural information aids in understanding the compound’s interactions with biological targets and guides further optimization for specific applications .

Material Science and Supramolecular Chemistry

The benzodioxole-based compound’s ability to form stable crystalline structures makes it relevant in material science. Researchers explore its self-assembly behavior, solvate formation, and inclusion complex formation. By studying its interactions with other molecules, they aim to develop functional materials, such as sensors, catalysts, or molecular switches .

Computational Chemistry and Molecular Modeling

Computational simulations play a crucial role in predicting the compound’s behavior, binding affinity, and electronic properties. Researchers employ quantum mechanical calculations and molecular dynamics simulations to explore its conformational flexibility, energetics, and reactivity. These insights guide experimental design and aid in rational drug discovery .

Chemical Education and Outreach

The compound’s complex structure serves as an excellent teaching tool for chemistry education. Educators use it to illustrate concepts related to organic synthesis, stereochemistry, and functional group transformations. Outreach programs can showcase its relevance in drug development and inspire future scientists to explore similar hybrid molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c1-14-2-5-16(6-3-14)32(27,28)24-8-9-29-19(24)12-23-21(26)20(25)22-11-15-4-7-17-18(10-15)31-13-30-17/h2-7,10,19H,8-9,11-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPIJEMZZLEKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

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